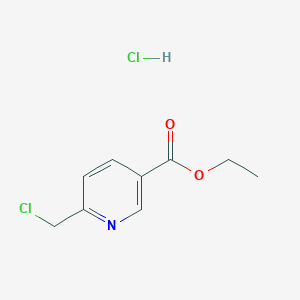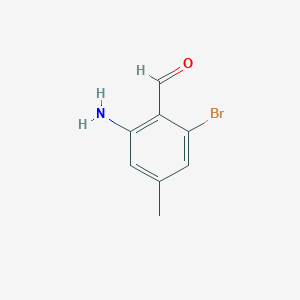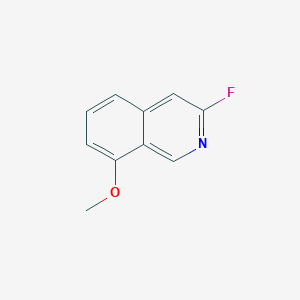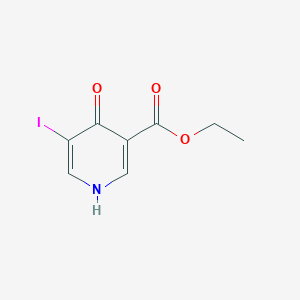
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid This compound features a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3, attached to an acrylate moiety The (E)-configuration indicates that the ethyl group and the pyrimidine ring are on opposite sides of the double bond in the acrylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(pyrimidin-2-yl)acrylate can be achieved through several methods. One common approach involves the Horner-Wadsworth-Emmons olefination reaction. This reaction typically involves the condensation of a phosphonate ester with an aldehyde in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a wide range of derivatives.
科学研究应用
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of (E)-Ethyl 3-(pyrimidin-2-yl)acrylate involves its interaction with molecular targets and pathways within biological systems. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The acrylate moiety can undergo reactions that release active intermediates, which can further interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
Ethyl 3-(pyridin-2-yl)acrylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 3-(pyrimidin-2-yl)acrylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(pyrimidin-4-yl)acrylate: Similar structure but with the pyrimidine ring attached at the 4-position instead of the 2-position.
Uniqueness
(E)-Ethyl 3-(pyrimidin-2-yl)acrylate is unique due to the specific positioning of the pyrimidine ring and the (E)-configuration of the acrylate moiety
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
ethyl (E)-3-pyrimidin-2-ylprop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3-7H,2H2,1H3/b5-4+ |
InChI 键 |
UPUBRFXCIKIBMF-SNAWJCMRSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=NC=CC=N1 |
规范 SMILES |
CCOC(=O)C=CC1=NC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)








